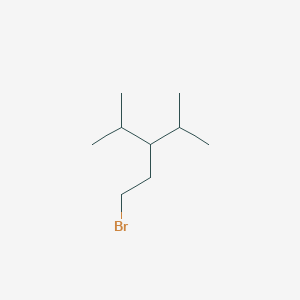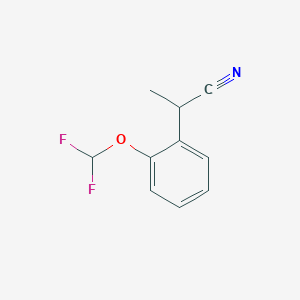![molecular formula C6H11NO3 B13583239 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-3-azabicyclo[222]octane-5,6-diol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of Schiff bases with secondary amides of acetoacetic acid . The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as preparative HPLC can be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dicarbonyl compounds, while reduction reactions can produce alcohol derivatives .
Applications De Recherche Scientifique
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 2,3-dioxabicyclo[2.2.2]octane-5,6-diols . These compounds share structural similarities but differ in their chemical properties and applications. The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various research and industrial purposes.
Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(6(5)9)10-7-3/h3-9H,1-2H2 |
Clé InChI |
VNBKWGFFPMSTQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C(C1NO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
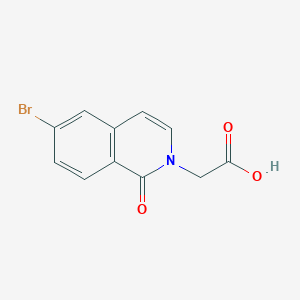
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
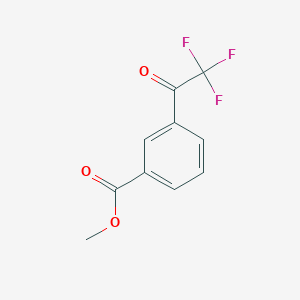
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
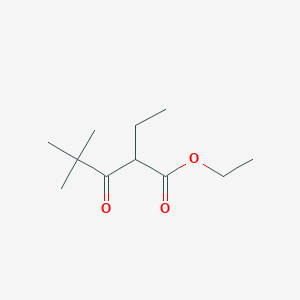

![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
